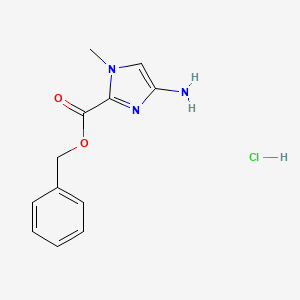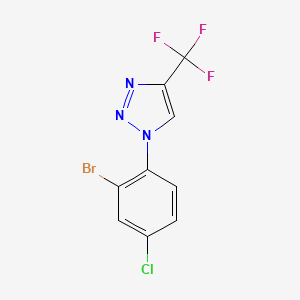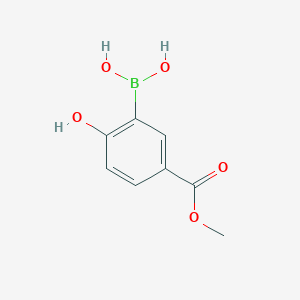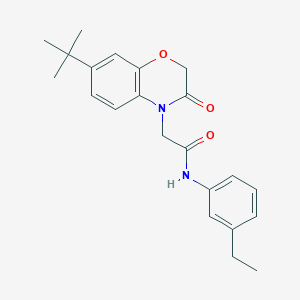
Methyl(phenyl)silanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)silanone, also known as methylphenylsilanone, is an organosilicon compound with the molecular formula C7H8OSi. It is characterized by a silicon atom bonded to a methyl group, a phenyl group, and an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(phenyl)silanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to yield the desired silanone . Another method includes the reaction of phenylsilane with oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including this compound, with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)silanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other silicon-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require catalysts like palladium or platinum to facilitate the process .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl(phenyl)silanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl(phenyl)silanone exerts its effects involves its ability to act as a radical H-donor or hydride donor, depending on the reaction conditions . This property makes it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include interactions with oxygen and fluorine atoms, which are facilitated by the silicon atom’s affinity for these elements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl(phenyl)silanone include:
Phenylsilane: Structurally related with a silyl group replacing the methyl group.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Triphenylsilane: Contains three phenyl groups bonded to the silicon atom.
Uniqueness
This compound is unique due to its specific combination of a methyl group and a phenyl group bonded to the silicon atom, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Propriétés
Numéro CAS |
4543-12-8 |
|---|---|
Formule moléculaire |
C7H8OSi |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
IXKNJYSAWNJQQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](=O)C1=CC=CC=C1 |
Numéros CAS associés |
9005-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)




![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)

![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)

